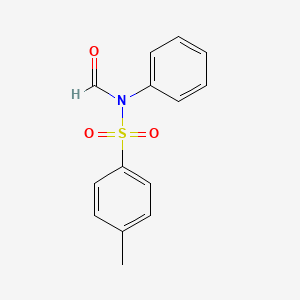![molecular formula C15H9NO B14009642 Benzofuro[2,3-g]isoquinoline CAS No. 23985-77-5](/img/structure/B14009642.png)
Benzofuro[2,3-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuro[2,3-g]isoquinoline is a heterocyclic compound that consists of a fused benzofuran and isoquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzofuro[2,3-g]isoquinoline typically involves the reaction of arynes with substituted 1,2,4-triazines. One efficient method includes the reaction of arynes generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . This method yields the target compound in high yields (76-80%) and involves the use of advanced spectroscopic techniques for structural confirmation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes involving arynes and triazines can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzofuro[2,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzofuran and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Benzofuro[2,3-g]isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antileukemia agents. They exhibit selective antileukemia activity and are being explored for their therapeutic potential.
Organic Synthesis: this compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of luminescent materials and coordination complexes.
Wirkmechanismus
The mechanism of action of benzofuro[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes. For instance, its antileukemia activity is attributed to its ability to induce apoptosis in leukemia cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A simpler structure with a fused benzene and pyridine ring.
Benzofuran: Contains a fused benzene and furan ring.
Quinoline: Similar to isoquinoline but with the nitrogen atom in a different position.
Uniqueness: Benzofuro[2,3-g]isoquinoline is unique due to its fused benzofuran and isoquinoline rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
23985-77-5 |
|---|---|
Molekularformel |
C15H9NO |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
[1]benzofuro[2,3-g]isoquinoline |
InChI |
InChI=1S/C15H9NO/c1-2-4-14-12(3-1)13-7-11-9-16-6-5-10(11)8-15(13)17-14/h1-9H |
InChI-Schlüssel |
HWKSPPWEMLSRBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C4C=CN=CC4=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride](/img/structure/B14009559.png)
![4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol](/img/structure/B14009561.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroacetyl)amino]Benzamide](/img/structure/B14009579.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)

![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)


![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)

![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
